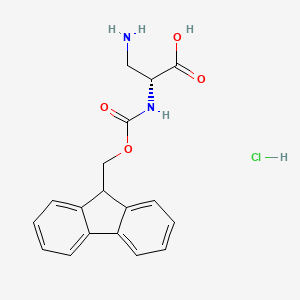

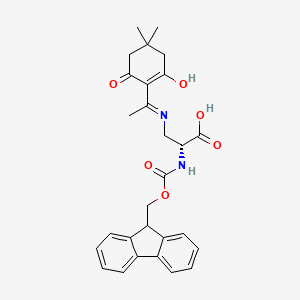

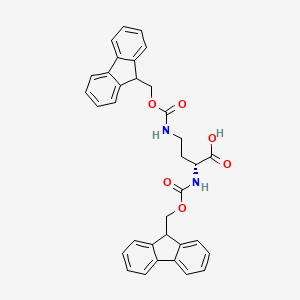

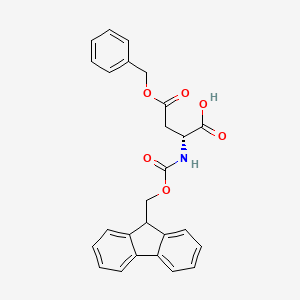

Fmoc-(Me)Gly(Pentynyl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-(Me)Gly(Pentynyl)-OH, often referred to as Fmoc-Gly-Pent, is an important reagent for organic synthesis. It is a derivative of glycine, an amino acid, and is commonly used in peptide synthesis. Fmoc-Gly-Pent is also a building block for peptide-based drugs, as well as a reagent for the preparation of small molecules, such as pharmaceuticals and agrochemicals. In addition, it is used as a chelating agent for metal ions, which can be used for a variety of applications in biotechnology and biochemistry.

科学的研究の応用

Peptide Synthesis and Modification

- Enhanced Stereoselectivity in Synthesis : The use of a novel chiral Cu(II) complex has shown enhanced stereoselectivity in the synthesis of Fmoc-protected amino acids, facilitating the production of enantiomerically pure compounds for peptide synthesis (Smith et al., 2011).

- Photocaged Peptide Synthesis : A method compatible with Fmoc solid-phase peptide synthesis was developed for synthesizing photocaged peptides, expanding the toolbox for creating peptides with photo-responsive functionalities (Tang et al., 2015).

Nanotechnology and Material Science

- Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have been utilized to create nanoassemblies with significant antibacterial capabilities, demonstrating potential for developing advanced composite materials (Schnaider et al., 2019).

- Supramolecular Gels for Biomedical Applications : Fmoc-functionalized amino acids are crucial in the formation of supramolecular hydrogels, offering biocompatible and biodegradable properties for various biomedical applications, including drug delivery and tissue engineering (Croitoriu et al., 2021).

Analytical Chemistry

- Glycans Analysis : The analysis of O-glycans as Fmoc derivatives presents a method for sensitive and specific glycan profiling, which is essential for understanding glycosylation patterns in biological systems (Yamada et al., 2013).

Bio-inspired Materials

- Functional Materials Development : The inherent hydrophobicity and aromaticity of the Fmoc moiety in Fmoc-modified amino acids and peptides enable the self-assembly of these building blocks into functional materials with potential applications in cell cultivation, bio-templating, and therapeutic delivery (Tao et al., 2016).

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJHVBQOKCHNX-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(Me)Gly(Pentynyl)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。